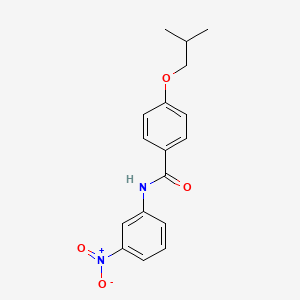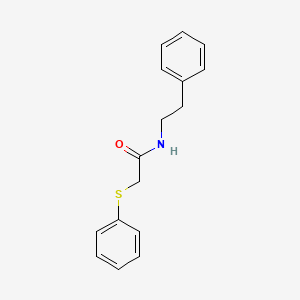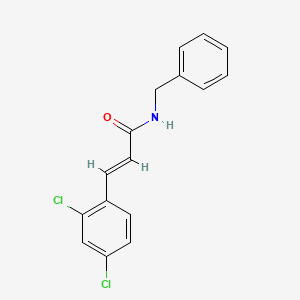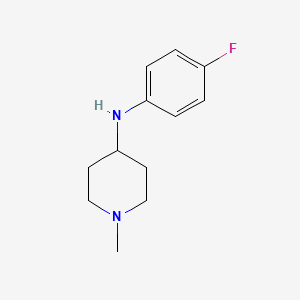
4-isobutoxy-N-(3-nitrophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-isobutoxy-N-(3-nitrophenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. It is a white crystalline powder with a molecular formula of C18H20N2O4 and a molecular weight of 332.36 g/mol. This compound is also known as INB-4 and is synthesized through a multi-step process.
Wirkmechanismus
The mechanism of action of 4-isobutoxy-N-(3-nitrophenyl)benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and inflammation. The compound has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. It has also been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-isobutoxy-N-(3-nitrophenyl)benzamide have been extensively studied. The compound has been found to reduce the levels of various inflammatory cytokines, such as TNF-α, IL-6, and IL-1β. It has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, the compound has been found to induce cell cycle arrest and apoptosis in various cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-isobutoxy-N-(3-nitrophenyl)benzamide in lab experiments is its high purity and stability. The compound is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 4-isobutoxy-N-(3-nitrophenyl)benzamide. One of the areas of interest is the development of novel drug delivery systems that can improve the solubility and bioavailability of the compound. Another area of interest is the investigation of the compound's potential application in other diseases, such as neurodegenerative diseases and autoimmune disorders. Finally, further research is needed to fully understand the mechanism of action of 4-isobutoxy-N-(3-nitrophenyl)benzamide and its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 4-isobutoxy-N-(3-nitrophenyl)benzamide involves a multi-step process that includes the reaction of 3-nitroaniline with isobutyl chloroformate, followed by the reaction of the resulting intermediate with 4-aminobenzamide. The final product is then purified through recrystallization. This synthesis method has been optimized to obtain a high yield of pure product.
Wissenschaftliche Forschungsanwendungen
4-isobutoxy-N-(3-nitrophenyl)benzamide has been extensively studied for its potential application in various fields. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. The compound has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. It has also been found to reduce inflammation and oxidative stress in various animal models.
Eigenschaften
IUPAC Name |
4-(2-methylpropoxy)-N-(3-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-12(2)11-23-16-8-6-13(7-9-16)17(20)18-14-4-3-5-15(10-14)19(21)22/h3-10,12H,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIBBDYJNLJNBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-chloro-3-methylphenoxy)acetyl]indoline](/img/structure/B5874152.png)
![4-[4-(4-morpholinylcarbonyl)benzyl]morpholine](/img/structure/B5874156.png)
![ethyl 2-ethyl-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5-carboxylate](/img/structure/B5874165.png)
![3-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid](/img/structure/B5874175.png)

![N-[3-(acetylamino)phenyl]-3-(1,3-benzodioxol-5-yl)acrylamide](/img/structure/B5874185.png)

![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B5874195.png)


![N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5874222.png)
![2,3,6-trimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5874229.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methoxyphenyl)-N-methylacetamide](/img/structure/B5874240.png)